4-Methylisoquinoline

概述

描述

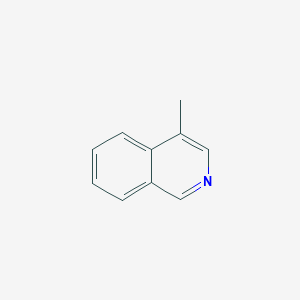

4-Methylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This compound is specifically distinguished by a methyl group attached to the fourth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 4-Methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline, which is then methylated at the fourth position using methyl iodide and a base.

Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride, followed by methylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

化学反应分析

Types of Reactions: 4-Methylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 8, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Tetrahydro-4-methylisoquinoline.

Substitution: 5-bromo-4-methylisoquinoline, 8-nitro-4-methylisoquinoline.

科学研究应用

Chemistry

- Synthesis of Organic Molecules : 4-Methylisoquinoline is utilized as a building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

- Dyes and Pigments : The compound is also employed in the production of dyes and pigments, contributing to advancements in materials science.

Biology

- Enzyme Interaction Studies : In biological research, this compound is used to explore enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool for studying biochemical processes.

- Antitumor Activity : Research has indicated that isoquinoline derivatives exhibit antitumor properties. For example, derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation .

Medicine

- Pharmaceutical Development : this compound serves as a precursor in synthesizing pharmaceutical agents targeting neurological and cardiovascular conditions. Notably, analogs of this compound have been developed as selective inhibitors of Rho-kinase (ROCK), a target for treating ocular hypertension and other related disorders. For instance, (S)-hexahydro-4-glycyl-2-methyl-1-(this compound-5-sulfonyl)-1H-1,4-diazepine has shown potent inhibition against Rho-kinase with significant clinical implications .

Case Study 1: Rho-Kinase Inhibition

A study evaluated several analogs of HA-1077 (a known Rho-kinase inhibitor) that incorporated this compound derivatives. The findings demonstrated that these analogs exhibited IC50 values as low as 6 nM against Rho-kinase while maintaining low inhibition against other kinases. This specificity suggests their potential use in clinical applications for managing intraocular pressure in glaucoma patients .

Case Study 2: Antitumor Activity

Research on marine natural products has highlighted the antitumor effects of isoquinoline derivatives, including those derived from this compound. These compounds were shown to induce apoptosis in cancer cells through various mechanisms, making them candidates for further development as anticancer agents .

作用机制

The mechanism of action of 4-Methylisoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, certain derivatives inhibit the sodium efflux pump in Plasmodium falciparum, leading to antimalarial effects. The compound can also interact with various signaling pathways, influencing cellular processes.

相似化合物的比较

Isoquinoline: The parent compound without the methyl group.

Quinoline: A structural isomer with the nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form with additional hydrogen atoms.

Uniqueness: 4-Methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

生物活性

4-Methylisoquinoline is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

- Molecular Formula : C10H9N

- Molecular Weight : 143.19 g/mol

This compound is characterized by a methyl group at the fourth position of the isoquinoline structure, which contributes to its unique properties and biological activities.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of isoquinoline derivatives, particularly focusing on their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. A notable compound, 3-methyl-1-(1-ethylpropylamino)isoquinoline-4-carbonitrile (MB14), derived from this class, has shown promising results:

- Inhibition of PfATP4 : MB14 targets the sodium (Na) efflux transporter PfATP4, leading to inhibition of Na-dependent ATPase activity in parasite membranes. This mechanism results in osmotic swelling and lysis of infected erythrocytes due to Na accumulation within the parasites .

- Resistance Mechanisms : Genome sequencing of resistant P. falciparum strains revealed mutations in PfATP4, indicating a direct relationship between MB14's efficacy and the genetic makeup of the parasites .

- Efficacy Metrics : In vitro assays demonstrated that MB14 inhibited the growth of both chloroquine-sensitive and resistant P. falciparum strains with an effective concentration (EC) of approximately 1 µM over 72 hours .

Protein Kinase Inhibition

In addition to its antimalarial properties, this compound compounds have been investigated for their ability to inhibit protein kinases:

- PfPKA Inhibition : Molecular dynamics studies have shown that certain isoquinoline derivatives can effectively inhibit Plasmodium falciparum Protein Kinase A (PfPKA). This inhibition is crucial for understanding malaria pathogenesis and developing targeted therapies .

- Structure-Activity Relationships : Research into the structure-activity relationships (SAR) of these compounds has identified specific structural features that enhance their inhibitory potency against PfPKA .

Case Study: Development of MB14

A series of experiments were conducted to evaluate the biological activity of MB14:

- Resistance Selection : The compound was subjected to cycles of treatment with P. falciparum cultures, which led to the selection of resistant mutants. These mutants exhibited increased EC values over successive treatment cycles, highlighting the adaptive capacity of the parasite .

- Mechanistic Insights : Detailed assays revealed that while MB14 inhibited invasion by the merozoites into erythrocytes (IC < 10 µM), it did not block egress, suggesting a specific action during the infection cycle .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. How can I design a reproducible synthesis protocol for 4-methylisoquinoline?

- Methodology : Follow the Beilstein Journal of Organic Chemistry’s guidelines for experimental sections, ensuring detailed descriptions of reaction conditions (e.g., temperature, solvent ratios, catalysts) and characterization data (e.g., NMR, HPLC). Include purity validation via elemental analysis or mass spectrometry .

- Challenges : Variations in yield due to moisture sensitivity of intermediates. Mitigate by standardizing inert atmosphere protocols and providing step-by-step troubleshooting in supplementary materials .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Answer : Prioritize - and -NMR for structural confirmation, supplemented by IR spectroscopy for functional group analysis. For novel compounds, include X-ray crystallography data to resolve ambiguities in regiochemistry .

- Data Interpretation : Cross-reference spectral data with literature values for known analogs (e.g., PubChem entries for isoquinoline derivatives) to validate assignments .

Q. How should I structure a literature review to identify gaps in this compound research?

- Framework : Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to scope questions. Example: "How do electronic effects of the 4-methyl group influence reactivity compared to unsubstituted isoquinoline?" .

- Tools : Leverage databases like SciFinder and Reaxys with keywords: "this compound synthesis," "spectroscopic characterization," "biological activity" .

Advanced Research Questions

Q. How can contradictory data in this compound reaction mechanisms be resolved?

- Analysis : Apply the COSMOS-E framework for systematic reviews:

Classify contradictions (e.g., kinetic vs. thermodynamic control in substitution reactions).

Evaluate methodological differences (e.g., solvent polarity, temperature gradients).

Conduct meta-analysis using statistical software (e.g., R or Python) to quantify variability .

- Case Study : Conflicting reports on Friedel-Crafts acylation yields may stem from catalyst loading discrepancies; replicate experiments under controlled conditions .

Q. What strategies optimize computational modeling of this compound’s electronic properties?

- Workflow :

Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps.

Validate with experimental UV-Vis spectra.

Use docking studies to correlate electronic profiles with biological activity (e.g., enzyme inhibition) .

- Pitfalls : Over-reliance on gas-phase calculations; incorporate solvent effects via continuum models (e.g., PCM) .

Q. How do I address batch-to-batch variability in biological assays involving this compound?

- Experimental Design :

属性

IUPAC Name |

4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLIBYZTNPPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152518 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-39-0 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。